molecular formula C20H17NO4 B11325038 Ethyl 2-[(1-benzoxepin-4-ylcarbonyl)amino]benzoate

Ethyl 2-[(1-benzoxepin-4-ylcarbonyl)amino]benzoate

Cat. No.: B11325038
M. Wt: 335.4 g/mol
InChI Key: JRVGUNMRULIEQC-UHFFFAOYSA-N
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Description

Ethyl 2-[(1-benzoxepin-4-ylcarbonyl)amino]benzoate is a complex organic compound with a unique structure that includes a benzoxepin ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 2-[(1-benzoxepin-4-ylcarbonyl)amino]benzoate typically involves the reaction of 2-aminobenzoic acid with 1-benzoxepin-4-carbonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to optimize reaction conditions and improve efficiency. The use of advanced purification techniques such as recrystallization and chromatography ensures the production of high-purity this compound .

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of Ethyl 2-[(1-benzoxepin-4-ylcarbonyl)amino]benzoate involves its interaction with specific molecular targets, such as enzymes or receptors, leading to modulation of biological pathways. The benzoxepin ring structure allows for unique binding interactions, which can result in inhibition or activation of target proteins .

Comparison with Similar Compounds

Comparison: Ethyl 2-[(1-benzoxepin-4-ylcarbonyl)amino]benzoate is unique due to the presence of the benzoxepin ring, which imparts distinct chemical and biological properties compared to its benzofuran analogs. This uniqueness makes it a valuable compound for specific applications where the benzoxepin structure offers advantages in terms of stability, reactivity, and biological activity .

Properties

Molecular Formula

C20H17NO4

Molecular Weight

335.4 g/mol

IUPAC Name

ethyl 2-(1-benzoxepine-4-carbonylamino)benzoate

InChI

InChI=1S/C20H17NO4/c1-2-24-20(23)16-8-4-5-9-17(16)21-19(22)15-11-12-25-18-10-6-3-7-14(18)13-15/h3-13H,2H2,1H3,(H,21,22)

InChI Key

JRVGUNMRULIEQC-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1=CC=CC=C1NC(=O)C2=CC3=CC=CC=C3OC=C2

Origin of Product

United States

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